molecular formula C12H24O B073483 3-Dodecanone CAS No. 1534-27-6

3-Dodecanone

Cat. No.: B073483
CAS No.: 1534-27-6
M. Wt: 184.32 g/mol
InChI Key: PERIHWAPLOBAJM-UHFFFAOYSA-N
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Description

3-Dodecanone: is an organic compound with the molecular formula C12H24O . It is a ketone, specifically a medium-chain aliphatic ketone, and is also known by other names such as ethyl nonyl ketone and dodecan-3-one . This compound is characterized by a twelve-carbon chain with a ketone functional group at the third carbon position. It is a colorless liquid with a mild, pleasant odor and is used in various industrial and scientific applications.

Scientific Research Applications

3-Dodecanone has several applications in scientific research:

Safety and Hazards

When handling 3-Dodecanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

3-Dodecanone, also known as Ethyl nonyl ketone , is a medium-chain ketone that has been found to interact with specific targets in biological systems. One of the primary targets of this compound is the sarcoplasmic reticulum calcium-uptake activators . These targets play a crucial role in the regulation of calcium ion concentration within cells, which is essential for various cellular functions including muscle contraction and neurotransmission .

Mode of Action

This compound interacts with its targets by modulating their activity. For instance, it has been shown to enhance the uptake of calcium ions by the sarcoplasmic reticulum . This is achieved through the modulation of the Ca2+ ATPase activity, which is responsible for the active transport of calcium ions across the cell membrane .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Most notably, it interferes with the ecdysone signaling pathway . Ecdysone is a hormone that plays a key role in the process of molting and metamorphosis in insects. By modulating the expression of ecdysone response genes, this compound can influence these biological processes .

Pharmacokinetics

Given its chemical structure and properties , it can be hypothesized that it is likely to be absorbed through the gastrointestinal tract if ingested, and possibly through the skin if applied topically. Once absorbed, it may be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties could impact its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to alter gene expression related to ecdysone-related pathways, biotransformation, and cell homeostasis . Despite these changes, no significant effects on development time, energy reserves, or egg-laying capacity were observed in a study on the model hymenopteran Nasonia vitripennis . Moreover, no potential genotoxicity was detected .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dodecanone can be synthesized through several methods. One common method involves the oxidation of dodecanol using oxidizing agents such as chromic acid or potassium permanganate . Another method is the Friedel-Crafts acylation of decane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane . This process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The reaction typically takes place in a reactor where dodecane is exposed to an oxidizing agent under elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3-Dodecanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce .

    Reduction: It can be reduced to using reducing agents like or .

    Substitution: It can participate in nucleophilic substitution reactions where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Nucleophiles like or can be used under .

Major Products Formed:

    Oxidation: Dodecanoic acid.

    Reduction: Dodecanol.

    Substitution: Various substituted dodecanones depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Dodecanone
  • 4-Dodecanone
  • Dodecanal
  • Dodecanoic acid

Comparison: 3-Dodecanone is unique due to the position of the ketone group on the third carbon atom. This position influences its reactivity and the types of reactions it can undergo. For example, 2-Dodecanone has the ketone group on the second carbon, which affects its chemical behavior and applications. Similarly, dodecanal and dodecanoic acid have different functional groups (aldehyde and carboxylic acid, respectively), leading to different reactivity and uses .

Properties

IUPAC Name

dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIHWAPLOBAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165320
Record name Dodecan-3-one
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless to yellow liquid or melt; [Alfa Aesar MSDS]
Record name 3-Dodecanone
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CAS No.

1534-27-6
Record name 3-Dodecanone
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Record name Dodecan-3-one
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Record name 3-DODECANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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